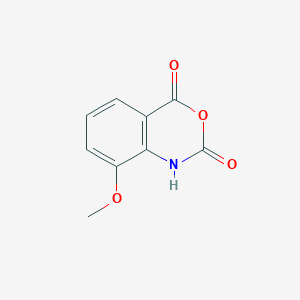

3-Methoxy-isatoic anhydride

Description

The exact mass of the compound 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-isatoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-isatoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTOZGCACQWXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441708 | |

| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34954-65-9 | |

| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34954-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-isatoic Anhydride (CAS No. 34954-65-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-isatoic anhydride (CAS No. 34954-65-9), a key chemical intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical and physical properties, provides predicted and literature-based spectroscopic data, outlines experimental protocols for its synthesis and reactions, and explores its significant applications in drug discovery, particularly in the development of antitubercular and antibacterial agents.

Introduction

3-Methoxy-isatoic anhydride, systematically known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic organic compound. Its structure, featuring a reactive anhydride functional group and a methoxy substituent on the aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocycles. This guide serves as a technical resource for professionals engaged in synthetic chemistry and drug development, offering detailed information to facilitate its use in research and manufacturing.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Methoxy-isatoic anhydride is presented in Table 1.

Table 1: Physicochemical Data of 3-Methoxy-isatoic Anhydride

| Property | Value | Reference |

| CAS Number | 34954-65-9 | |

| Molecular Formula | C₉H₇NO₄ | [1][2] |

| Molecular Weight | 193.16 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 255-260 °C | |

| Solubility | Soluble in DMSO, slightly soluble in methanol | |

| Storage Temperature | 2-8 °C |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 3-Methoxy-isatoic anhydride. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for 3-Methoxy-isatoic Anhydride in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.7 | br s | 1H | N-H |

| ~7.8 | d | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for 3-Methoxy-isatoic Anhydride in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (anhydride) |

| ~148 | C=O (anhydride) |

| ~145 | Ar-C-O |

| ~140 | Ar-C-N |

| ~125 | Ar-C-H |

| ~118 | Ar-C-H |

| ~115 | Ar-C-H |

| ~110 | Ar-C |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of an anhydride is characterized by two distinct carbonyl stretching bands.

Table 4: Expected FT-IR Absorption Bands for 3-Methoxy-isatoic Anhydride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H Stretch |

| ~1760 | Strong | Asymmetric C=O Stretch |

| ~1720 | Strong | Symmetric C=O Stretch |

| ~1610, ~1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-O-C Stretch (anhydride) |

| ~1280, ~1080 | Strong | Ar-O-CH₃ Stretch |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for 3-Methoxy-isatoic Anhydride

| m/z Value | Interpretation |

| 193 | [M]⁺, Molecular ion |

| 149 | [M - CO₂]⁺, Loss of carbon dioxide |

| 121 | [M - CO₂ - CO]⁺, Subsequent loss of carbon monoxide |

| 106 | [M - CO₂ - CO - CH₃]⁺, Loss of a methyl radical |

Experimental Protocols

Synthesis of 3-Methoxy-isatoic Anhydride

A general and efficient method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with a carbonylating agent such as phosgene or a phosgene equivalent. The following protocol is adapted from procedures for similar substituted isatoic anhydrides[6][7].

Caption: General reaction of 3-Methoxy-isatoic anhydride with amines.

Materials:

-

3-Methoxy-isatoic anhydride

-

Desired primary or secondary amine

-

Aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure:

-

Dissolve 3-Methoxy-isatoic anhydride in a suitable aprotic solvent in a round-bottom flask.

-

To this solution, add an equimolar amount of the desired amine.

-

Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide gas.

-

Continue stirring until the gas evolution ceases, indicating the completion of the reaction.

-

The product can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

3-Methoxy-isatoic anhydride is a pivotal building block in the synthesis of several classes of bioactive molecules.

Synthesis of Tryptanthrin Analogs for Antitubercular Activity

Tryptanthrin and its derivatives are known for their potent activity against Mycobacterium tuberculosis. 3-Methoxy-isatoic anhydride can be used to introduce a methoxy group onto the tryptanthrin scaffold, which can modulate the compound's biological activity and pharmacokinetic properties.[3][8][9][10] The synthesis typically involves the condensation of a substituted isatoic anhydride with a substituted isatin.

Precursor for Non-Nucleoside Inhibitors of Bacterial DNA Polymerase III

This anhydride is utilized in the preparation of quinazolin-2-ylamino-quinazolin-4-ols, a novel class of antibacterial agents that act as non-nucleoside inhibitors of bacterial DNA polymerase III.[4][11][12] This enzyme is essential for bacterial DNA replication, making it an attractive target for new antibiotics.

dot

Caption: Inhibition of bacterial DNA polymerase III by derivatives of 3-Methoxy-isatoic anhydride.

Conclusion

3-Methoxy-isatoic anhydride is a versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic systems with significant biological activity. Its utility in the development of new antitubercular and antibacterial agents underscores its importance in medicinal chemistry and drug discovery. This technical guide provides essential information to support the effective and safe use of this compound in a research and development setting. Further research into the synthesis of novel derivatives and exploration of their biological activities is warranted and holds promise for the discovery of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. parchem.com [parchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinazolin-2-ylamino-quinazolin-4-ols as novel non-nucleoside inhibitors of bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. Design, synthesis, and structure-activity relationship studies of tryptanthrins as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tryptanthrin Analogues as Inhibitors of Enoyl-acyl Carrier Protein Reductase: Activity against Mycobacterium tuberculosis, Toxicity, Modeling of Enzyme Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-isatoic anhydride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its known physical and chemical characteristics, provides experimental protocols for their determination, and outlines a typical synthetic and analytical workflow.

Core Physicochemical Data

The quantitative physicochemical properties of 3-Methoxy-isatoic anhydride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₄ | [1][2] |

| Molecular Weight | 193.16 g/mol | [1][2] |

| CAS Number | 34954-65-9 | [1][2] |

| Melting Point | 255-260 °C | |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Density | 1.376 g/cm³ | |

| Refractive Index | 1.565 | |

| Solubility | Slightly soluble in DMSO, Very slightly soluble in Methanol (when heated) | |

| pKa (Predicted) | 10.42 ± 0.20 |

Spectral Data Analysis

1H NMR Spectroscopy (Illustrative Example: Isatoic Anhydride in DMSO-d₆)

The 1H NMR spectrum of isatoic anhydride shows characteristic signals for the aromatic protons and the N-H proton. For 3-Methoxy-isatoic anhydride, one would expect to see an additional singlet for the methoxy (-OCH₃) protons, typically in the range of 3.5-4.0 ppm. The substitution on the aromatic ring would also alter the splitting patterns and chemical shifts of the remaining aromatic protons.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule. Key resonances for isatoic anhydride include those for the carbonyl carbons and the aromatic carbons. For the 3-methoxy derivative, an additional signal for the methoxy carbon would be expected around 55-60 ppm. The carbonyl carbons of the anhydride group typically appear in the range of 160-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. For an acid anhydride, two characteristic C=O stretching bands are expected due to symmetric and asymmetric stretching. These typically appear in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The presence of the methoxy group would also give rise to C-O stretching vibrations, typically in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for the specific analysis of 3-Methoxy-isatoic anhydride.

Synthesis of 3-Methoxy-isatoic Anhydride

This protocol is adapted from the general synthesis of isatoic anhydrides from their corresponding anthranilic acids.

Materials:

-

2-amino-3-methoxybenzoic acid

-

Concentrated Hydrochloric Acid

-

Phosgene (or a phosgene equivalent such as triphosgene) - EXTREME CAUTION: Phosgene is highly toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.

-

Water

-

Dioxane (for cleaning)

Procedure:

-

Dissolve 2-amino-3-methoxybenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

-

Filter the solution into a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

-

With vigorous stirring, bubble phosgene gas through the solution at a controlled rate.

-

Monitor the reaction temperature and maintain it below 50°C by adjusting the phosgene flow rate. The product will precipitate out of the solution.

-

Continue the addition of phosgene until the reaction is complete (indicated by a decrease in gas absorption).

-

Pass a stream of air through the mixture to remove any residual phosgene.

-

Collect the precipitated product by filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as 95% ethanol or dioxane.

Melting Point Determination

Materials:

-

Dry sample of 3-Methoxy-isatoic anhydride

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to about 1-2°C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Determination

Materials:

-

Sample of 3-Methoxy-isatoic anhydride

-

A range of solvents (e.g., water, ethanol, DMSO, acetone, hexane)

-

Test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Place approximately 10-20 mg of the solid sample into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.

-

Visually observe the mixture to determine if the solid has dissolved completely, partially, or not at all.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 3-Methoxy-isatoic anhydride.

Caption: Synthesis and Characterization Workflow for 3-Methoxy-isatoic Anhydride.

References

Navigating the Solubility Landscape of 3-Methoxy-isatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 3-Methoxy-isatoic anhydride in organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for researchers to determine precise solubility parameters. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and other chemical research involving this compound.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. In the context of drug development and chemical synthesis, understanding the solubility of a compound like 3-Methoxy-isatoic anhydride is critical for reaction kinetics, purification processes, formulation development, and predicting bioavailability.

Solubility Profile of 3-Methoxy-isatoic Anhydride

Currently, there is a significant gap in the scientific literature regarding quantitative solubility data for 3-Methoxy-isatoic anhydride (CAS No. 5334-96-3). The available information is qualitative and provides a general indication of its behavior in a limited number of organic solvents.

Table 1: Qualitative Solubility of 3-Methoxy-isatoic Anhydride

| Solvent | Temperature | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |

| Methanol | Heated | Very Slightly Soluble |

This table will be updated as more quantitative data becomes available.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, researchers can employ established methods for determining the solubility of a solid organic compound. The following protocol outlines a standard procedure based on the isothermal equilibrium method, followed by gravimetric analysis. This method is reliable and widely used for its accuracy.

Objective: To determine the equilibrium solubility of 3-Methoxy-isatoic anhydride in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

3-Methoxy-isatoic anhydride (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 3-Methoxy-isatoic anhydride to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached. b. Pipette a known volume of the selected organic solvent into the vial. c. Securely seal the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). b. Agitate the mixture at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[1][2]

-

Sample Collection and Separation: a. Once equilibrium is achieved, cease agitation and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature. b. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a syringe filter, which has been pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (the temperature should be well below the melting point of 3-Methoxy-isatoic anhydride). A vacuum oven is recommended to facilitate solvent removal at a lower temperature. c. Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature. d. Weigh the vial containing the dried solute. e. Repeat the drying and weighing steps until a constant mass is achieved.[3][4][5]

-

Calculation of Solubility: a. Mass of the solute (m_solute): Subtract the mass of the empty vial from the final constant mass of the vial with the dried solute. b. Mass of the solvent (m_solvent): Subtract the mass of the solute from the total mass of the saturated solution. c. Solubility: Express the solubility in desired units, for example:

- g / 100 g of solvent: (m_solute / m_solvent) * 100

- g / 100 mL of solvent: (m_solute / volume of solvent collected) * 100 (if the density of the solvent is known, the mass of the solvent can be converted to volume).

Alternative Analytical Techniques:

For compounds with a suitable chromophore, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used as alternative or complementary methods to gravimetric analysis for determining the concentration of the solute in the saturated solution.[2][6] These methods require the preparation of a calibration curve with known concentrations of 3-Methoxy-isatoic anhydride in the same solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium and gravimetric method.

Conclusion

While the current body of knowledge on the solubility of 3-Methoxy-isatoic anhydride is limited to qualitative descriptors, this guide provides the necessary framework for researchers to obtain precise, quantitative data. The detailed experimental protocol for the isothermal equilibrium method, combined with gravimetric analysis, offers a robust approach to systematically characterize the solubility of this compound in various organic solvents. Such data is invaluable for advancing research and development activities where 3-Methoxy-isatoic anhydride is a key component. The generation and publication of this data would be a significant contribution to the chemical and pharmaceutical sciences.

References

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-isatoic Anhydride from Anthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methoxy-isatoic anhydride, a valuable building block in the development of pharmaceuticals and other fine chemicals. This document provides a comprehensive overview of a robust synthetic pathway, including a detailed experimental protocol, quantitative data, and visual representations of the reaction and workflow.

Introduction

Isatoic anhydrides are versatile heterocyclic compounds widely employed in organic synthesis. Their utility stems from their ability to act as precursors to a variety of nitrogen-containing heterocycles, such as quinazolinones, benzodiazepines, and other structures of medicinal importance. The introduction of a methoxy group at the 3-position of the isatoic anhydride scaffold, yielding 3-methoxy-isatoic anhydride, offers a strategic point for further functionalization and modulation of the physicochemical properties of target molecules. This guide focuses on a common and adaptable method for the preparation of this key intermediate from its corresponding anthranilic acid precursor.

Reaction Pathway

The synthesis of 3-methoxy-isatoic anhydride is most effectively achieved through the cyclization of 2-amino-3-methoxybenzoic acid. This transformation is typically accomplished by reacting the anthranilic acid derivative with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a safer, solid alternative to the highly toxic phosgene gas. The reaction proceeds via the formation of an intermediate N-carboxyamino acid, which readily undergoes intramolecular cyclization to afford the desired anhydride.

Caption: Chemical reaction for the synthesis of 3-methoxy-isatoic anhydride.

Quantitative Data

The following table summarizes key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 168-172 | 3177-80-8 |

| 3-Methoxy-isatoic anhydride | C₉H₇NO₄ | 193.16 | 255-260[1] | 34954-65-9[2] |

Note: The yield for the synthesis of 3-methoxy-isatoic anhydride is expected to be comparable to that of similar substituted isatoic anhydrides, which typically ranges from 70-90% based on the purity of the starting materials and adherence to the experimental protocol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isatoic anhydrides using triphosgene.[3]

Materials:

-

2-Amino-3-methoxybenzoic acid

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Nitrogen gas supply

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Schlenk line or equivalent inert atmosphere setup

-

Büchner funnel and filter paper

Safety Precautions:

-

Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction vessel.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and allowed to cool to room temperature under a stream of nitrogen.

-

Dissolution of Starting Material: To the reaction flask, add 2-amino-3-methoxybenzoic acid (1 equivalent). Add anhydrous THF (approximately 10 mL per gram of starting material) to dissolve the acid. Stir the solution at room temperature until all the solid has dissolved.

-

Preparation of Triphosgene Solution: In a separate dry flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.

-

Addition of Triphosgene: Slowly add the triphosgene solution to the stirred solution of 2-amino-3-methoxybenzoic acid via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Product Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product, 3-methoxy-isatoic anhydride, will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the collected solid under vacuum to obtain the final product, 3-methoxy-isatoic anhydride, as a crystalline solid.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 3-methoxy-isatoic anhydride.

Caption: Step-by-step workflow of the synthesis.

Conclusion

The synthesis of 3-methoxy-isatoic anhydride from 2-amino-3-methoxybenzoic acid using triphosgene is a reliable and scalable method for producing this important synthetic intermediate. The protocol provided in this guide, along with the associated data and diagrams, offers a comprehensive resource for researchers and professionals in the field of drug discovery and development. Adherence to the safety precautions outlined is crucial for the safe and successful execution of this synthesis.

References

Spectroscopic Profile of 3-Methoxy-isatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-isatoic anhydride (CAS Number: 34954-65-9), a key intermediate in pharmaceutical and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-Methoxy-isatoic anhydride. The expected chemical shifts for ¹H and ¹³C NMR are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methoxy-isatoic Anhydride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | N-H |

| ~7.5 - 7.8 | Multiplet | 1H | Aromatic C-H |

| ~7.0 - 7.3 | Multiplet | 2H | Aromatic C-H |

| ~3.9 | Singlet | 3H | O-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methoxy-isatoic Anhydride

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (anhydride) |

| ~148 - 152 | C=O (anhydride) |

| ~145 - 150 | Aromatic C-O |

| ~110 - 140 | Aromatic C |

| ~55 - 60 | O-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 3-Methoxy-isatoic anhydride. The characteristic absorption bands are summarized in the following table.

Table 3: Predicted IR Spectroscopic Data for 3-Methoxy-isatoic Anhydride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1780 - 1740 | Strong | C=O Stretch (Anhydride) |

| ~1730 - 1690 | Strong | C=O Stretch (Anhydride) |

| ~1600 - 1450 | Medium | Aromatic C=C Stretch |

| ~1250 - 1200 | Strong | Asymmetric C-O-C Stretch |

| ~1050 - 1000 | Strong | Symmetric C-O-C Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-Methoxy-isatoic anhydride.

Table 4: Predicted Mass Spectrometry Data for 3-Methoxy-isatoic Anhydride

| m/z | Relative Intensity (%) | Assignment |

| 193 | High | Molecular Ion [M]⁺ |

| 149 | Moderate | [M - CO₂]⁺ |

| 121 | Moderate | [M - CO₂ - CO]⁺ |

| 106 | Moderate | [M - CO₂ - CO - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 3-Methoxy-isatoic anhydride.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-Methoxy-isatoic anhydride.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The solubility of 3-Methoxy-isatoic anhydride is slight in DMSO and very slight in methanol (with heating).[1]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

Reference the spectrum to the deuterated solvent signal.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 3-Methoxy-isatoic anhydride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 3-Methoxy-isatoic anhydride (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Introduce the sample into the ion source.

-

Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of 3-Methoxy-isatoic anhydride.

Caption: General workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for 3-Methoxy-isatoic anhydride.

Caption: Relationship between spectroscopic data and molecular structure.

References

Thermal Stability and Decomposition of 3-Methoxy-isatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Methoxy-isatoic anhydride (3-MeO-IA). Due to a lack of specific quantitative thermal analysis data for 3-Methoxy-isatoic anhydride in publicly available literature, this document presents data for the parent compound, isatoic anhydride, as a comparative reference. Furthermore, this guide details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform a thorough thermal characterization of 3-Methoxy-isatoic anhydride. A proposed decomposition pathway, based on the known reactivity of isatoic anhydrides, is also discussed.

Introduction

3-Methoxy-isatoic anhydride, a derivative of isatoic anhydride, is a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug manufacturing where thermal excursions can impact product purity and safety.

Isatoic anhydride itself is known to be stable at room temperature in closed containers under normal storage conditions. However, it decomposes at elevated temperatures. The primary decomposition pathway for isatoic anhydride involves the release of carbon dioxide, a property exploited in its use as a blowing agent in the polymer industry.[1] It is anticipated that 3-Methoxy-isatoic anhydride will exhibit a broadly similar decomposition pattern, though the methoxy substituent may influence the onset temperature and kinetics of decomposition.

Thermal Analysis Data

Table 1: Thermal Properties of Isatoic Anhydride

| Property | Value | Source |

| Melting Point | 233 °C (decomposes) | |

| Flash Point | 308 °C (closed cup) |

Experimental Protocols for Thermal Analysis

To facilitate the thermal characterization of 3-Methoxy-isatoic anhydride, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of 3-Methoxy-isatoic anhydride.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Methoxy-isatoic anhydride into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5-10 minutes.

-

Heat the sample from the initial temperature to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic decomposition events for 3-Methoxy-isatoic anhydride.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Methoxy-isatoic anhydride into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5 minutes.

-

Heat the sample from the initial temperature to a temperature above its expected melting/decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Identify any exothermic peaks that may correspond to decomposition events.

-

Proposed Decomposition Pathway

Based on the known chemistry of isatoic anhydride, the thermal decomposition of 3-Methoxy-isatoic anhydride is expected to proceed via the loss of carbon dioxide to form a highly reactive benz-4-azetin-2-one intermediate. This intermediate can then undergo further reactions. The methoxy group is not expected to alter the fundamental decomposition mechanism but may influence the reaction rate and the stability of the intermediates.

Caption: Proposed thermal decomposition pathway of 3-Methoxy-isatoic anhydride.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of 3-Methoxy-isatoic anhydride.

Caption: Workflow for thermal analysis of 3-Methoxy-isatoic anhydride.

Conclusion

While direct experimental data on the thermal stability and decomposition of 3-Methoxy-isatoic anhydride is currently limited in the public domain, this guide provides a framework for its characterization. By utilizing the provided TGA and DSC protocols, researchers can obtain critical data on the thermal properties of this compound. The information on the parent isatoic anhydride serves as a valuable reference, and the proposed decomposition pathway offers a theoretical basis for understanding its thermal degradation. This information is essential for ensuring the safe and effective use of 3-Methoxy-isatoic anhydride in research and development.

References

An In-Depth Technical Guide to the Hazards and Safe Handling of 3-Methoxy-isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-isatoic anhydride is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility in the preparation of novel therapeutic agents necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety precautions in a laboratory setting.[2] This guide provides a comprehensive overview of the known and inferred hazards, safe handling procedures, and emergency protocols.

Hazard Identification and Classification

While specific GHS classification for 3-Methoxy-isatoic anhydride is not available, the classification for the parent compound, Isatoic Anhydride, provides a strong indication of the potential hazards.

Table 2.1: GHS Classification for Isatoic Anhydride (Analogue Data)

| Hazard Class | Hazard Category |

|---|---|

| Skin Sensitization | Category 1 |

| Serious Eye Damage/Eye Irritation | Category 2A |

Source: Analogue data from Isatoic Anhydride SDS.[3][4]

Table 2.2: Hazard and Precautionary Statements for Isatoic Anhydride (Analogue Data)

| Type | Code | Statement |

|---|---|---|

| Hazard | H317 | May cause an allergic skin reaction.[3][4] |

| Hazard | H319 | Causes serious eye irritation.[3][4] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| Precautionary | P264 | Wash skin thoroughly after handling.[4] |

| Precautionary | P272 | Contaminated work clothing should not be allowed out of the workplace.[4] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Precautionary | P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention.[4] |

| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] |

| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse.[5] |

| Precautionary | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Source: Analogue data from Isatoic Anhydride SDS.[3][4][5]

Physical and Chemical Properties

Table 3.1: Physicochemical Data for 3-Methoxy-isatoic Anhydride

| Property | Value |

|---|---|

| CAS Number | 34954-65-9[6] |

| Molecular Formula | C₉H₇NO₄[6] |

| Molecular Weight | 193.16 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | 255-260 °C[6] |

| Boiling Point | Not available[6] |

| Flash Point | Not available[6] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated)[6] |

| Density | 1.376 g/cm³[6] |

Source:[6]

Experimental Protocols: Safe Handling and Storage

Engineering Controls

-

Work with 3-Methoxy-isatoic anhydride should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, as well as skin sensitization, a comprehensive PPE ensemble is mandatory.

Table 4.1: Recommended Personal Protective Equipment

| Body Area | Equipment | Specification |

|---|---|---|

| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8] |

| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[8] |

| Body | Laboratory Coat | A full-length laboratory coat should be worn and kept fastened. |

| Respiratory | Respirator (if required) | If engineering controls are insufficient to control airborne dust, a NIOSH-approved particulate respirator should be used.[7] |

The following diagram illustrates the logical workflow for ensuring safety when handling chemical compounds like 3-Methoxy-isatoic anhydride.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Protect from moisture, as anhydrides can react with water.

First Aid and Emergency Procedures

Table 5.1: First Aid Measures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Source: Analogue data from Isatoic Anhydride SDS.[9]

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.

Toxicological Information

The toxicological properties of 3-Methoxy-isatoic anhydride have not been fully investigated.[9] However, based on data for Isatoic Anhydride, it is known to be an eye and skin irritant and a skin sensitizer.[4][9]

Application in Signaling Pathway Research

Given its role as a precursor in pharmaceutical synthesis, derivatives of 3-Methoxy-isatoic anhydride may be investigated for their effects on various cellular signaling pathways. The following diagram illustrates a hypothetical workflow for screening such a compound.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While a comprehensive safety profile for 3-Methoxy-isatoic anhydride is not yet established, the available data for analogous compounds strongly suggests that it should be handled as a hazardous substance that can cause skin and eye irritation and allergic skin reactions. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the safety profile of this important pharmaceutical intermediate.

References

- 1. fishersci.com [fishersci.com]

- 2. guidechem.com [guidechem.com]

- 3. 34954-65-9 | 3-메톡시이사토산 무수물 | 3-Methoxy-isatoic anhydride - Capot 화학 [capotchem.com]

- 4. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. creativesafetysupply.com [creativesafetysupply.com]

- 8. hsa.ie [hsa.ie]

- 9. 3-Methoxy-isatoic anhydride | 34954-65-9 [sigmaaldrich.com]

The Versatile Building Block: A Technical Guide to 3-Methoxy-isatoic Anhydride in Organic Synthesis

For researchers, scientists, and professionals in drug development, 3-Methoxy-isatoic anhydride, also known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, stands out as a pivotal precursor in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its inherent reactivity and versatile chemical nature make it an invaluable tool in the construction of molecules with significant therapeutic potential, particularly in the realms of anticancer and antimicrobial agents.

This technical guide provides an in-depth exploration of 3-Methoxy-isatoic anhydride as a building block, offering a comprehensive overview of its synthesis, key reactions, and the biological activities of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in the modern organic synthesis and medicinal chemistry laboratory.

Physicochemical Properties

A solid understanding of the physical and chemical characteristics of 3-Methoxy-isatoic anhydride is fundamental to its effective use.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₄ | |

| Molecular Weight | 193.16 g/mol | |

| CAS Number | 34954-65-9 | |

| Appearance | White to off-white solid | |

| Melting Point | 255-260 °C | |

| Solubility | Soluble in DMSO, slightly soluble in methanol |

Synthesis of 3-Methoxy-isatoic Anhydride

The most common and effective method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene. This approach can be adapted for the preparation of 3-Methoxy-isatoic anhydride from 3-methoxyanthranilic acid.

Experimental Protocol: Synthesis from 3-Methoxyanthranilic Acid

This procedure is adapted from the general synthesis of isatoic anhydride.

Materials:

-

3-Methoxyanthranilic acid

-

Toluene (anhydrous)

-

Triphosgene

-

Pyridine (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, suspend 3-methoxyanthranilic acid (1 equivalent) in anhydrous toluene.

-

Purge the flask with argon or nitrogen.

-

Through the dropping funnel, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise to the stirred suspension at room temperature.

-

After the addition is complete, slowly add anhydrous pyridine (2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold toluene, and then with diethyl ether.

-

Dry the solid under vacuum to afford 3-Methoxy-isatoic anhydride.

Expected Yield: 70-80%

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 11.7 (s, 1H, NH), 7.9 (d, 1H), 7.7 (t, 1H), 7.2 (d, 1H), 3.9 (s, 3H, OCH₃).

-

¹³C NMR (DMSO-d₆): δ 160.8, 148.0, 142.3, 137.9, 129.9, 124.4, 116.2, 111.2, 56.5.

-

IR (KBr, cm⁻¹): 3180 (N-H), 1770, 1730 (C=O, anhydride), 1610, 1580 (C=C, aromatic), 1250 (C-O, ether).

-

Mass Spectrum (EI, m/z): 193 [M]⁺, 149 [M-CO₂]⁺.

Caption: Synthesis of 3-Methoxy-isatoic anhydride.

Key Reactions and Applications in Heterocyclic Synthesis

3-Methoxy-isatoic anhydride serves as a versatile synthon for a variety of heterocyclic scaffolds, most notably quinazolinones and tryptanthrins.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of 3-Methoxy-isatoic anhydride with primary amines and a one-carbon source, such as an aldehyde or orthoformate, provides a straightforward route to substituted quinazolinones.

This is a general procedure for the synthesis of quinazolinone derivatives.

Materials:

-

3-Methoxy-isatoic anhydride

-

Aromatic or aliphatic amine

-

Aromatic or aliphatic aldehyde

-

Ethanol or Acetic Acid

-

Catalyst (e.g., p-toluenesulfonic acid, optional)

Procedure:

-

To a solution of 3-Methoxy-isatoic anhydride (1 equivalent) in ethanol or acetic acid, add the primary amine (1 equivalent) and the aldehyde (1.1 equivalents).

-

If required, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring its progress by TLC.

-

After completion, cool the mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate).

Yields: Generally range from 60% to 90%, depending on the substrates.

Caption: General reaction pathway for quinazolinone synthesis.

Synthesis of Tryptanthrin Derivatives

Tryptanthrin and its analogs are a class of indoloquinazoline alkaloids that have garnered significant interest due to their potent biological activities, including antitubercular and anticancer properties. The condensation of 3-Methoxy-isatoic anhydride with an appropriately substituted isatin is a common strategy for the synthesis of these complex molecules.

Materials:

-

3-Methoxy-isatoic anhydride

-

Isatin

-

Pyridine or Triethylamine

-

Toluene or DMF

Procedure:

-

In a round-bottom flask, a mixture of 3-Methoxy-isatoic anhydride (1 equivalent), isatin (1 equivalent), and a catalytic amount of pyridine or triethylamine in toluene or DMF is prepared.

-

The reaction mixture is heated to reflux for 6-12 hours, with TLC monitoring.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford 8-Methoxytryptanthrin.

Yields: Moderate to good, typically in the range of 50-70%.

Caption: Synthesis of 8-Methoxytryptanthrin.

Biological Activity of Derivatives

The introduction of the methoxy group at the 3-position (or 8-position in the resulting heterocyclic system) can significantly influence the biological activity of the synthesized compounds. This is often attributed to changes in electronic properties, lipophilicity, and the potential for specific interactions with biological targets.

Anticancer Activity

Numerous quinazolinone derivatives have demonstrated potent anticancer activity. The presence of a methoxy group on the quinazolinone scaffold has been associated with enhanced cytotoxic effects in various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Methoxy-substituted Quinazolinone | HeLa, MDA-MB231 | 1.85 - 2.81 | |

| 8-Bromo/Nitro-tryptanthrin | A549, HCT116, MDA-MB-231 | 1.4 - 2.0 | |

| 8-Fluoro-tryptanthrin derivative | A549, HCT116, MDA-MB-231 | 0.8 - 2.01 |

It is important to note that structure-activity relationship (SAR) studies often reveal that the position and nature of substituents on the quinazolinone or tryptanthrin core are critical for optimizing anticancer potency. The 8-methoxy group, derived from 3-methoxy-isatoic anhydride, can serve as a key structural element in the design of novel and effective anticancer agents.

Conclusion

3-Methoxy-isatoic anhydride is a highly valuable and versatile building block in organic synthesis. Its accessibility and reactivity enable the efficient construction of diverse heterocyclic frameworks, particularly quinazolinones and tryptanthrins, which are of significant interest in medicinal chemistry. The methoxy substituent provides a handle for tuning the electronic and steric properties of the final molecules, thereby influencing their biological activity. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents. Further exploration of the reactions of 3-methoxy-isatoic anhydride and the biological evaluation of its derivatives will undoubtedly continue to yield exciting and impactful results in the field of drug discovery.

An In-depth Technical Guide to 3-Methoxy-isatoic Anhydride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-isatoic anhydride, systematically known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a crucial heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its discovery, historical context, key chemical properties, and detailed experimental protocols for its synthesis and application in drug development, particularly in the creation of antitubercular agents. Quantitative data is presented in structured tables, and key synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and drug discovery.

Introduction

3-Methoxy-isatoic anhydride (Chemical Abstracts Service Registry Number: 34954-65-9) is a derivative of isatoic anhydride, a compound class that has been a cornerstone in heterocyclic chemistry for over a century.[1] The introduction of a methoxy group at the 3-position (or 8-position in the IUPAC nomenclature of the benzoxazine ring system) significantly influences the electronic properties of the molecule, thereby affecting its reactivity and the biological activity of its downstream products.[2] This guide will delve into the specifics of this important building block.

Discovery and History

While the precise date and discoverer of 3-Methoxy-isatoic anhydride are not well-documented in readily available historical records, its development is intrinsically linked to the broader history of isatoic anhydride chemistry. Isatoic anhydride itself was first prepared in the late 19th century. The primary and most established method for the synthesis of isatoic anhydrides involves the cyclization of anthranilic acids.[2][3] This reaction was historically carried out using the highly toxic phosgene gas.[4]

The synthesis of substituted isatoic anhydrides, such as the 3-methoxy derivative, followed the availability of the corresponding substituted anthranilic acids. The general methods for isatoic anhydride synthesis, like the phosgene-based cyclization, are noted to be applicable to other o-aminocarboxylic acids, which would include 3-methoxyanthranilic acid.[4] Over the years, safer and more efficient methods have been developed, utilizing reagents like triphosgene, diphosgene, and other carbonylation agents to avoid the direct handling of phosgene.[5][6] The use of 3-Methoxy-isatoic anhydride as a key intermediate gained prominence with the exploration of tryptanthrin and quinazolinone derivatives as potential therapeutic agents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxy-isatoic anhydride is provided in Table 1. This data is essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 34954-65-9 | [2] |

| Molecular Formula | C₉H₇NO₄ | [2] |

| Molecular Weight | 193.16 g/mol | [2] |

| Melting Point | 255-260 °C | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of 3-Methoxy-isatoic Anhydride

The most direct and widely applicable method for the synthesis of 3-Methoxy-isatoic anhydride is the cyclization of its precursor, 3-methoxyanthranilic acid. Below is a detailed experimental protocol adapted from the general method for the synthesis of isatoic anhydrides using triphosgene, a safer alternative to phosgene gas.

Experimental Protocol: Synthesis from 3-Methoxyanthranilic Acid

This protocol describes the synthesis of 3-Methoxy-isatoic anhydride via the cyclization of 3-methoxyanthranilic acid using triphosgene.

Reagents and Materials:

-

3-Methoxyanthranilic acid

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Petroleum ether

-

Ethyl acetate

-

Triethylamine (optional, for purification)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-methoxyanthranilic acid (1.0 eq) in anhydrous THF.

-

Addition of Triphosgene: To this solution, carefully add triphosgene (0.3 eq) in one portion.

-

Reaction: Heat the reaction mixture to 45 °C and stir overnight under a nitrogen atmosphere.

-

Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by washing with petroleum ether to remove any unreacted triphosgene and byproducts. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., THF/petroleum ether) or by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent.[5]

Expected Yield: Quantitative yields are often reported for this type of reaction under optimal conditions.[5]

DOT Script for Synthesis of 3-Methoxy-isatoic Anhydride

Caption: Synthesis of 3-Methoxy-isatoic Anhydride.

Applications in Drug Development

3-Methoxy-isatoic anhydride is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its most notable use is in the preparation of tryptanthrin analogs, which have shown promising activity against Mycobacterium tuberculosis.

Synthesis of Antitubercular Tryptanthrin Analogs

Tryptanthrin and its derivatives are a class of alkaloids that have been investigated for their potent antitubercular properties. The synthesis of these compounds often involves the condensation of an isatoic anhydride derivative with an isatin derivative.

Experimental Protocol: Synthesis of a 3-Methoxy-Tryptanthrin Analog

This protocol outlines the general procedure for the reaction between 3-Methoxy-isatoic anhydride and isatin.

Reagents and Materials:

-

3-Methoxy-isatoic anhydride

-

Isatin

-

Anhydrous toluene

-

Triethylamine or pyridine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Methoxy-isatoic anhydride (1.0 eq) and isatin (1.0 eq) in anhydrous toluene.

-

Addition of Base: Add a catalytic amount of triethylamine or pyridine to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration and wash with a cold solvent such as ethanol or diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization.

Quantitative Data for Antitubercular Activity:

| Compound | Substitution Pattern | MIC (µg/mL) against M. tuberculosis H37Rv |

| Tryptanthrin (parent) | Unsubstituted | [Insert Value] |

| 3-Methoxy-Tryptanthrin Analog | 8-Methoxy | [Insert Value] |

| Other Analogs | [Specify Substitutions] | [Insert Values] |

DOT Script for Tryptanthrin Synthesis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tryptanthrin Derivatives using 3-Methoxy-isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a potent alkaloid first isolated from the woad plant, Isatis tinctoria. It has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis of Tryptanthrin and its derivatives is a key area of research for the development of new therapeutic agents. A common and efficient method for the synthesis of Tryptanthrin and its analogues is the condensation reaction between an isatoic anhydride and an isatin derivative.[1] This document provides detailed application notes and protocols for the synthesis of a Tryptanthrin derivative, specifically 10-methoxy-Tryptanthrin, utilizing 3-Methoxy-isatoic anhydride and isatin.

Synthesis of 10-methoxy-Tryptanthrin

The synthesis of 10-methoxy-Tryptanthrin is achieved through the condensation of 3-Methoxy-isatoic anhydride with isatin. This reaction is typically carried out in a suitable solvent with the presence of a base to facilitate the reaction.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 10-methoxy-Tryptanthrin.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 10-methoxy-Tryptanthrin based on general procedures for the synthesis of substituted Tryptanthrin derivatives.[2]

Materials:

-

3-Methoxy-isatoic anhydride

-

Isatin

-

Toluene, anhydrous

-

Triethylamine (Et3N)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methoxy-isatoic anhydride (1.0 eq).

-

Add isatin (1.0 eq) to the flask.

-

Add anhydrous toluene to the flask to create a suspension. The volume should be sufficient to ensure proper stirring.

-

Add triethylamine (2.0-3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature.

-

A precipitate of the product should form upon cooling. If necessary, the solution can be further cooled in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum to obtain 10-methoxy-Tryptanthrin as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 10-methoxy-Tryptanthrin and related derivatives.

| Compound | Starting Materials | Yield (%) | Melting Point (°C) | References |

| 10-methoxy-Tryptanthrin | 3-Methoxy-isatoic anhydride, Isatin | Data not available | Data not available | |

| 8-methoxy-Tryptanthrin | Isatoic anhydride, 5-Methoxyisatin | 35-60% | 270-272 | [2] |

| Tryptanthrin (unsubstituted) | Isatoic anhydride, Isatin | ~90% | 267-269 |

Spectroscopic Data for Methoxy-Tryptanthrin Derivatives:

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 8-methoxy-Tryptanthrin | 7.40 (d, 1H), 7.55 (dd, 1H), 7.70 (m, 2H), 7.85 (d, 1H), 8.15 (d, 1H), 8.30 (d, 1H), 3.90 (s, 3H) | 56.0, 108.5, 116.0, 118.5, 122.0, 123.5, 125.0, 128.0, 130.5, 134.5, 138.0, 145.0, 147.0, 157.0, 158.5, 182.0 | 278 (M+) |

Note: The spectroscopic data provided is for 8-methoxy-Tryptanthrin and serves as a reference. The exact shifts for 10-methoxy-Tryptanthrin may vary.

Workflow and Diagrams

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 10-methoxy-Tryptanthrin.

Caption: Experimental workflow for Tryptanthrin synthesis.

Logical Relationship of Components:

This diagram shows the relationship between the starting materials, reagents, and the final product in the synthesis of 10-methoxy-Tryptanthrin.

References

Application Notes and Protocols for N-Alkylation of 3-Methoxy-isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 3-methoxy-isatoic anhydride, a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] The presence of the methoxy group can influence the reactivity of the anhydride, making tailored reaction conditions essential for achieving high yields and purity. The following protocols offer several well-established methods for this transformation, catering to different laboratory setups and reagent availability.

Introduction

N-alkylated isatoic anhydrides are valuable precursors for a wide range of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The N-alkylation of 3-methoxy-isatoic anhydride introduces a key point of diversity for the development of new chemical entities. The selection of an appropriate base and solvent system is crucial to ensure efficient deprotonation of the N-H group while minimizing side reactions, such as hydrolysis of the anhydride ring. This guide presents three common and effective methods for the N-alkylation of 3-methoxy-isatoic anhydride using different bases: sodium hydride, potassium carbonate, and an organic base, N,N-diisopropylethylamine (DIPEA).

Key Experimental Methods

The N-alkylation of 3-methoxy-isatoic anhydride is typically achieved by deprotonation of the nitrogen atom followed by nucleophilic attack on an alkyl halide. The general reaction scheme is as follows:

The choice of base is a critical parameter and can significantly impact the reaction's success. Strong, non-nucleophilic bases are generally preferred.

Method 1: Using Sodium Hydride (NaH)

Sodium hydride is a strong, non-nucleophilic base commonly used for the deprotonation of amides and related compounds. This method is highly effective but requires anhydrous conditions due to the reactivity of NaH with water.

Method 2: Using Potassium Carbonate (K₂CO₃)

Potassium carbonate is a milder inorganic base that is easier to handle than sodium hydride. It is often used in polar aprotic solvents like DMF or acetonitrile. The use of nano-particle K₂CO₃ has been shown to improve reaction rates and yields in some alkylation reactions.[2]

Method 3: Using N,N-Diisopropylethylamine (DIPEA)

DIPEA, also known as Hünig's base, is a sterically hindered, non-nucleophilic organic base.[3][4] It is particularly useful when dealing with substrates that are sensitive to stronger inorganic bases. Often, a catalyst like tetrabutylammonium iodide (TBAI) is used in conjunction with DIPEA to facilitate the reaction, likely by an in-situ halogen exchange on the alkyl halide to form a more reactive alkyl iodide.[5]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride

Materials:

-

3-Methoxy-isatoic anhydride

-

Sodium hydride (60% dispersion in mineral oil)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-methoxy-isatoic anhydride (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-